2-(3-Bromo-4-fluorophenyl)acetaldehyde
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Overview
Description
2-(3-Bromo-4-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, along with an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of 4-fluoroacetophenone, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods may include the use of catalysts and controlled reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-(3-Bromo-4-fluorophenyl)acetic acid.
Reduction: Formation of 2-(3-Bromo-4-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)acetaldehyde is utilized in a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with biological systems .
Comparison with Similar Compounds
2-(4-Fluorophenyl)acetaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(3-Bromo-4-methylphenyl)acetaldehyde: Contains a methyl group instead of a fluorine atom, leading to variations in chemical properties and applications.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSFPFKGTIINDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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